Deapi-platycodin D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemistry

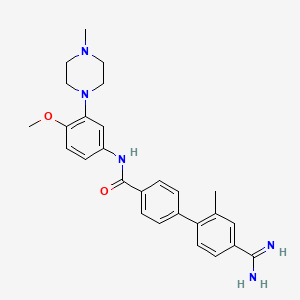

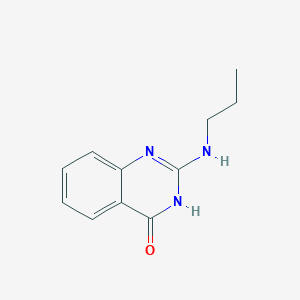

In chemistry, Deapi-platycodin D3 is studied for its unique triterpenoid structure, which can be used as a precursor for synthesizing other bioactive compounds .

Biology

Biologically, this compound has shown potential in modulating immune responses, making it a candidate for anti-inflammatory therapies .

Medicine

In medicine, this compound is being researched for its anti-cancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth .

Industry

Industrially, this compound is used in the formulation of health supplements and herbal medicines due to its therapeutic properties .

作用機序

Deapi-platycodin D3は、いくつかの分子経路を通じてその効果を発揮します。

類似の化合物との比較

類似の化合物

Platycodin D: ツルニンジンから得られる別のトリテルペノイドサポニンで、抗炎症および抗癌特性が似ています。

Platycodin A: 免疫調節効果で知られています。

Platycodin C: 抗炎症および抗腫瘍活性があります.

独自性

This compoundは、その特定の分子構造によりユニークであり、他のプラチコディンとは異なる生物学的活性を提供します。 複数の経路を調節する能力により、治療研究において汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, this compound enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway

準備方法

合成ルートと反応条件

Deapi-platycodin D3は、主にツルニンジン根からの抽出によって得られます。抽出プロセスは通常、次の手順が含まれます。

乾燥と粉砕: 根は乾燥して細かい粉末に粉砕されます。

溶媒抽出: 粉末状の根は、メタノールまたはエタノールなどの溶媒を使用して溶媒抽出されます。

工業生産方法

This compoundの工業生産は、同様の抽出と精製のプロセスに従いますが、規模が大きくなります。 高性能液体クロマトグラフィー(HPLC)などの高度な技術が採用されて、高純度と収率が保証されます .

化学反応の分析

反応の種類

Deapi-platycodin D3は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を変性させる可能性があります。

還元: 還元反応はトリテルペノイド構造を変化させ、生物学的活性を改変する可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム(KMnO₄)、過酸化水素(H₂O₂)。

還元剤: 水素化ホウ素ナトリウム(NaBH₄)、水素化アルミニウムリチウム(LiAlH₄)。

置換試薬: ハロゲン、アルキル化剤.

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

化学

化学において、this compoundは、他の生物活性化合物を合成するための前駆体として使用できる、そのユニークなトリテルペノイド構造について研究されています .

生物学

生物学的には、this compoundは、免疫応答を調節する可能性を示しており、抗炎症療法の候補となっています .

医学

医学では、this compoundは、その抗癌特性について研究されています。 研究では、癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害できることが示されています .

産業

類似化合物との比較

Similar Compounds

Platycodin D: Another triterpenoid saponin from Platycodon grandiflorum with similar anti-inflammatory and anti-cancer properties.

Platycodin A: Known for its immunomodulatory effects.

Platycodin C: Exhibits anti-inflammatory and anti-tumor activities.

Uniqueness

Deapi-platycodin D3 is unique due to its specific molecular structure, which provides distinct biological activities compared to other platycodins. Its ability to modulate multiple pathways makes it a versatile compound in therapeutic research .

特性

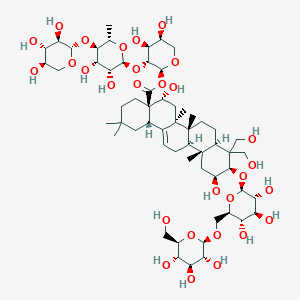

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKFVBGHXCISC-UEZGXTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate](/img/structure/B2398754.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)

![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)